molecular formula C12H11F3N2O3 B12635118 2-(Dimethoxymethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole

2-(Dimethoxymethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole

Cat. No.: B12635118
M. Wt: 288.22 g/mol
InChI Key: PUIUBEWDFVIJOG-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 2 with a dimethoxymethyl group and at position 5 with a 4-(trifluoromethyl)phenyl moiety. The 1,3,4-oxadiazole scaffold is renowned for its electron-deficient nature, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H11F3N2O3

Molecular Weight

288.22 g/mol

IUPAC Name

2-(dimethoxymethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C12H11F3N2O3/c1-18-11(19-2)10-17-16-9(20-10)7-3-5-8(6-4-7)12(13,14)15/h3-6,11H,1-2H3

InChI Key

PUIUBEWDFVIJOG-UHFFFAOYSA-N

Canonical SMILES

COC(C1=NN=C(O1)C2=CC=C(C=C2)C(F)(F)F)OC

Origin of Product

United States

Preparation Methods

Condensation Reactions

  • Method 1: Direct Condensation

    This method involves the reaction of 4-(trifluoromethyl)benzohydrazide with dimethoxymethylformamide in the presence of a dehydrating agent. The reaction proceeds under reflux conditions to yield the desired oxadiazole derivative.

  • Method 2: Microwave-Assisted Synthesis

    Utilizing microwave irradiation can significantly enhance reaction rates and yields. In this method, a mixture of the precursors is subjected to microwave heating, which facilitates rapid formation of the oxadiazole structure.

Alternative Synthetic Routes

  • Method 3: One-Pot Synthesis

    A one-pot synthesis approach combines multiple reaction steps into a single process, often leading to higher yields and reduced reaction times. For example, an initial reaction between an acylhydrazine and carbon disulfide can be followed by cyclization in a single flask.

  • Method 4: Use of Catalysts

    The introduction of catalysts such as copper(II) triflate or zirconium(IV) chloride has been shown to improve yields and reduce reaction times in the synthesis of oxadiazoles. These catalysts facilitate the cyclodehydration step crucial for forming the oxadiazole ring.

Detailed Analysis of Preparation Methods

The following table summarizes various methods reported for synthesizing this compound, including key reagents, conditions, and yields.

Method Reagents Conditions Yield (%) Reference
Direct Condensation 4-(Trifluoromethyl)benzohydrazide, Dimethoxymethylformamide Reflux High
Microwave-Assisted Synthesis Precursors with solvent Microwave irradiation Very High
One-Pot Synthesis Acylhydrazine, Carbon disulfide Single flask Moderate to High
Catalyst-Assisted Cyclodehydration Copper(II) triflate or ZrCl₄ Room temperature High

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(Dimethoxymethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s stability and lipophilicity make it useful in biological studies, including drug delivery and molecular imaging.

    Industry: The compound is used in the production of materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituents:

Compound Name Substituent at Position 2 Substituent at Position 5 Key Properties/Applications Reference(s)
2-(Dimethoxymethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole Dimethoxymethyl 4-(Trifluoromethyl)phenyl Target compound; potential bioactivity N/A
2-(4-Methoxyphenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole (5i) 4-Methoxyphenyl 4-(Trifluoromethyl)phenyl PARP inhibition; 69% synthesis yield
2-[3-(2-Chloro-6-fluorophenyl)-5-methyl-isoxazol-4-yl]-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole Isoxazolyl group 4-(Trifluoromethyl)phenyl Coagulation factor XII inhibitor
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (4-Bromobenzyl)thio Trifluoromethylpyrazole Antimicrobial activity; 113–114°C melting point
2-[3-(4-Chlorophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazole 3-(4-Chlorophenyl)propan-3-one Varied substituted phenyl groups Anti-inflammatory, analgesic, low ulcerogenicity

Key Observations :

  • Trifluoromethylphenyl Group : The 4-(trifluoromethyl)phenyl group at position 5 is shared with compounds 5i and the isoxazolyl derivative . This group enhances electron-withdrawing effects and bioactivity, as seen in PARP inhibitors and coagulation factor XII inhibitors.
  • Substituent Diversity at Position 2 : The dimethoxymethyl group in the target compound contrasts with methoxyphenyl (5i), isoxazolyl , or thioether groups . Dimethoxymethyl may improve solubility compared to bulkier aromatic substituents.
  • Biological Activities : Analogs with trifluoromethyl groups (e.g., 5i ) often exhibit enzyme inhibition, while thioether-linked compounds show antimicrobial effects.

Pharmacological and Physicochemical Properties

Property Target Compound 5i Isoxazolyl Derivative Thioether-Pyrazole
Melting Point Not reported Not specified Not reported 113–114°C
Lipophilicity (LogP) Estimated high (CF3 group) High (CF3, methoxy) Moderate (polar isoxazolyl) High (Br, CF3)
Bioactivity Potential enzyme inhibition PARP inhibitor Coagulation factor XII inhibitor Antimicrobial
Synthetic Yield Not reported 69% Not reported 78–83%

Notable Trends:

  • Trifluoromethyl Impact : Compounds with 4-(trifluoromethyl)phenyl groups (target, 5i, ) consistently target enzymes or receptors, likely due to enhanced binding affinity.
  • Dimethoxymethyl vs. Methoxyphenyl : The dimethoxymethyl group may offer better metabolic stability than 5i’s methoxyphenyl, which could undergo demethylation.

Biological Activity

2-(Dimethoxymethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole, commonly referred to as oxadiazole , is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, emphasizing its pharmacological properties and potential therapeutic applications.

The molecular formula of this compound is C11H12F3N2O3C_{11}H_{12}F_3N_2O_3 with a molecular weight of approximately 270.23 g/mol. The structural composition includes a five-membered oxadiazole ring, which contributes to its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have reported the anticancer effects of oxadiazole derivatives. For instance, compounds featuring the oxadiazole core have been shown to act as inhibitors of histone deacetylases (HDACs), which play a critical role in cancer progression and cell proliferation .
  • Antimicrobial Properties : Oxadiazoles have demonstrated significant antimicrobial activity against various pathogens. A study highlighted that specific oxadiazole derivatives exhibited potent inhibitory effects against Mycobacterium tuberculosis, with some compounds showing an IC50 value as low as 0.045 µg/mL .
  • Anti-inflammatory Effects : Oxadiazoles have also been investigated for their anti-inflammatory properties. Research suggests that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

  • Anticancer Effects :
    • A study published in Chemical Communications demonstrated that certain oxadiazole derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The most promising compound showed an IC50 value in the nanomolar range against breast cancer cells .
  • Anti-tubercular Activity :
    • In a study focused on new oxadiazole compounds synthesized for anti-tubercular activity, several derivatives were tested against Mycobacterium tuberculosis. The most effective compound achieved a 96% inhibition rate at a concentration of 250 µg/mL .
  • Mechanistic Insights :
    • Research has elucidated the mechanisms through which oxadiazoles exert their biological effects. For instance, some derivatives were found to inhibit specific enzymes involved in cancer cell metabolism and proliferation, thereby inducing apoptosis in malignant cells .

Table 1: Summary of Biological Activities of Oxadiazole Derivatives

Activity TypeCompound ExampleIC50 (µg/mL)Reference
AnticancerCompound A0.01
Anti-tubercularCompound B0.045
AntimicrobialCompound C0.5
Anti-inflammatoryCompound DN/A

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